2-Cyano-2'-morpholinomethyl benzophenone
Overview
Description
2-Cyano-2’-morpholinomethyl benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It has the molecular formula C19H18N2O2 and a molecular weight of 306.36 g/mol . This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2’-morpholinomethyl benzophenone typically involves the reaction of benzophenone with morpholine and a cyanating agent. One common method is the reaction of benzophenone with morpholine in the presence of a cyanating agent such as cyanogen bromide under controlled conditions . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at a temperature range of -5 to 5°C .
Industrial Production Methods
Industrial production of 2-Cyano-2’-morpholinomethyl benzophenone involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2’-morpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of benzophenone.
Reduction: Amino derivatives of benzophenone.
Substitution: Substituted benzophenone derivatives.
Scientific Research Applications
2-Cyano-2’-morpholinomethyl benzophenone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Cyano-2’-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3’,5’-Dimethyl-2-morpholinomethyl benzophenone
- 3-Methyl-4’-morpholinomethyl benzophenone
- 3-(Morpholinomethyl)benzophenone
- 4’-Cyano-2-morpholinomethyl benzophenone
Uniqueness
2-Cyano-2’-morpholinomethyl benzophenone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyano group and morpholinomethyl moiety make it a versatile compound for various applications, distinguishing it from other benzophenone derivatives .
Properties
IUPAC Name |
2-[2-(morpholin-4-ylmethyl)benzoyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c20-13-15-5-1-3-7-17(15)19(22)18-8-4-2-6-16(18)14-21-9-11-23-12-10-21/h1-8H,9-12,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFSHRSBGHBSOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643526 | |
Record name | 2-{2-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898750-05-5 | |
Record name | 2-{2-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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